Target Class Assignment as a Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor
The compound is specifically classified as an inhibitor of Xanthine dehydrogenase/oxidase (XDH), distinguishing it from close structural analogs that are not associated with this mechanism. This target assignment is directly linked to the CAS 863008-27-9 through its synonym 'Fused heterocyclic compound 9' in the Therapeutic Target Database [1]. The N-phenyl and N-(4-chlorophenyl) analogs of tetrahydrofuran-2-carboxamide, while structurally similar, are not explicitly annotated as XDH inhibitors in the same authoritative databases, highlighting a differentiated target profile potentially driven by the p-tolyl group.
| Evidence Dimension | Primary Therapeutic Target Annotation |
|---|---|
| Target Compound Data | Xanthine dehydrogenase/oxidase (XDH) [1] |
| Comparator Or Baseline | N-phenyl analog: Target not annotated as XDH in databases ; N-(4-chlorophenyl) analog: Target not annotated as XDH in databases |
| Quantified Difference | Qualitative difference in database annotation for primary target |
| Conditions | Therapeutic Target Database (TTD) cross-referencing with vendor structural catalogs |
Why This Matters
For groups studying XDH-related mechanisms, this specific CAS offers a defined starting point for the pharmacophore, unlike other unannotated analogs.
- [1] Drug Information: Fused heterocyclic compound 9 (D08KAT). Target(s): Xanthine dehydrogenase/oxidase (XDH). Company: Kissei Pharmaceutical Co. Ltd. Therapeutic Target Database. View Source
